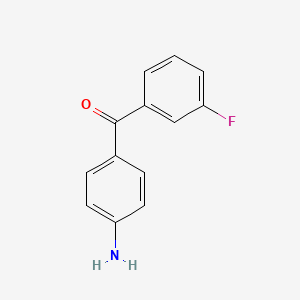

4-Amino-3'-fluorobenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Organic Synthesis and Functional Materials

Benzophenone, the parent diarylketone with the formula (C₆H₅)₂CO, and its derivatives represent a ubiquitous and versatile class of organic compounds. jingyepharma.comwikipedia.org Their rigid yet modifiable structure, based on two benzene (B151609) rings attached to a central carbonyl group, makes them invaluable building blocks in organic chemistry. jingyepharma.comwikipedia.org Because of their inherent reactivity and stability, benzophenone derivatives are frequently employed as key intermediates in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). jingyepharma.comnih.gov The chemical structure allows for straightforward modification, establishing it as a preferred scaffold in many medicinal chemistry programs. jingyepharma.com

Beyond their role as synthetic intermediates, benzophenone derivatives are critical components in the field of functional materials. A prominent application is their use as photoinitiators in UV-curing processes for inks, clear coatings, and imaging technologies. wikipedia.orgresearchgate.net In this capacity, they absorb UV light and generate reactive species that initiate polymerization. researchgate.net Furthermore, their ability to absorb UV radiation allows them to function as UV blockers, protecting polymers in plastic packaging or the colors and scents in perfumes and soaps from photodegradation. wikipedia.org In advanced materials science, specific derivatives are crucial monomers for high-performance polymers; for instance, 4,4'-difluorobenzophenone (B49673) is a key precursor to polyetheretherketone (PEEK), a robust polymer known for its high-temperature and chemical resistance. wikipedia.orggoogle.com More recently, the benzophenone core has been extensively investigated for applications in organic light-emitting diodes (OLEDs), where its derivatives can serve as stable and efficient host materials or emitters. mdpi.compreprints.org

| Property | Benzophenone | 4-Aminobenzophenone (B72274) | 4,4'-Difluorobenzophenone |

| Molecular Formula | C₁₃H₁₀O | C₁₃H₁₁NO | C₁₃H₈F₂O |

| Molecular Weight | 182.22 g/mol | 197.24 g/mol | 218.19 g/mol |

| Melting Point | 48.5 °C | 121-124 °C | 107-109 °C |

| Key Applications | Photoinitiator, UV blocker, Synthetic building block | Pharmaceutical intermediate, Nonlinear optics | Monomer for PEEK polymer, Pharmaceutical intermediate |

Data sourced from references wikipedia.orggoogle.comchemicalbook.com.

Contextualizing Amino- and Fluorine-Substituted Benzophenones within Chemical Research

The introduction of specific functional groups, such as amino (-NH₂) and fluoro (-F) substituents, onto the benzophenone scaffold dramatically alters the molecule's physicochemical properties and opens new avenues for research and application.

Amino-substituted benzophenones are a well-established class of compounds. The presence of the amino group introduces polarity and a site for further chemical reactions, such as electrophilic substitution. solubilityofthings.com These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comchemimpex.com For example, 2-aminobenzophenone (B122507) is a precursor for manufacturing certain antihistamines and hypnotics, while 3-aminobenzophenone (B1265706) is used in synthesizing dyes and as a photostabilizer. chemicalbook.comchemimpex.com 4-Aminobenzophenone is noted for its use as a precursor to various heterocyclic compounds and its potential in nonlinear optical materials. chemicalbook.com

Fluorine-substituted benzophenones leverage the unique properties of the fluorine atom, the most electronegative element. The inclusion of fluorine can significantly influence a molecule's reactivity, metabolic stability, and binding affinity, making it a valuable strategy in drug design. nih.govontosight.ai Fluorinated benzophenones serve as versatile intermediates in the synthesis of specialized pharmaceuticals and materials. ontosight.ai The compound 4,4'-difluorobenzophenone, for example, is a critical monomer for the high-performance polymer PEEK. wikipedia.orggoogle.com The modification of the electronic properties by fluorine substitution is also exploited in the design of advanced materials, including those for OLEDs, where fine-tuning of energy levels is crucial. mdpi.com

Scope of Research Pertaining to 4-Amino-3'-fluorobenzophenone and Related Isomers/Analogues

Direct and extensive research specifically focused on this compound is not widely documented in publicly available scientific literature. The scope of research is therefore best understood by examining its isomers and analogues, which provides context for its potential synthesis and applications. The primary focus in this area has been on isomers like 2-amino-4'-fluorobenzophenone (B132669), which serves as a key intermediate in the synthesis of important pharmaceuticals. google.com

Research into the synthesis of these compounds often involves multi-step processes. Common strategies for preparing fluorinated aminobenzophenones include:

Friedel-Crafts Acylation: This classic method can be used to couple a fluorinated benzene ring with a protected aminobenzoic acid derivative. For instance, the synthesis of 2-amino-4'-fluorobenzophenone can be achieved through the reaction of a tosyl-protected anthranilic acid chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride, followed by deprotection. epo.org

Hofmann Degradation: Another route involves a Friedel-Crafts reaction between phthalic anhydride (B1165640) and fluorobenzene to produce 2-(4-fluorobenzoyl)benzoic acid. This intermediate is then converted to an amide and subsequently undergoes Hofmann degradation to yield 2-amino-4'-fluorobenzophenone. google.comgoogle.com

These established synthetic pathways for isomers suggest that analogous methods could likely be adapted for the preparation of this compound. The research interest in these molecules is largely driven by their utility as building blocks. The isomer 2-amino-4'-fluorobenzophenone, for example, is a critical precursor for Pitavastatin Calcium, a cholesterol-lowering medication. google.com This highlights the pharmaceutical relevance of this structural class. Furthermore, substituted aminobenzophenones are used to synthesize other complex chemical structures, such as biologically active indole (B1671886) derivatives. rsc.org The broader research landscape includes the development of related structures, like nitro-fluorobenzophenones, as potential molecular imaging probes for techniques such as Positron Emission Tomography (PET). nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO |

|---|---|

Molecular Weight |

215.22 g/mol |

IUPAC Name |

(4-aminophenyl)-(3-fluorophenyl)methanone |

InChI |

InChI=1S/C13H10FNO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H,15H2 |

InChI Key |

RGINXMPQTJUCOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Fluorobenzophenone and Analogues

Strategic Approaches to the Benzophenone (B1666685) Core Construction

The central challenge in synthesizing 4-Amino-3'-fluorobenzophenone lies in the formation of the carbon-carbon bond between the two phenyl rings, creating the ketone linkage.

Friedel-Crafts Acylation Processes

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for producing aryl ketones. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnih.gov

For the synthesis of a precursor to this compound, a common strategy is to use starting materials where the reactive amino group is masked, often as a nitro group (-NO₂). This is because the free amino group (-NH₂) would otherwise react with the Lewis acid catalyst, deactivating it and preventing the desired acylation.

Two primary Friedel-Crafts routes can be envisioned for the synthesis of the precursor, 4-nitro-3'-fluorobenzophenone:

Acylation of fluorobenzene (B45895): Reacting 4-nitrobenzoyl chloride with fluorobenzene using a Lewis acid catalyst.

Acylation of nitrobenzene: Reacting 3-fluorobenzoyl chloride with nitrobenzene.

The choice of route can be influenced by the relative reactivity of the substrates and the directing effects of the substituents. The reaction is driven by the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the second aromatic ring. wikipedia.org A stoichiometric amount of the Lewis acid is generally required because the product ketone can form a complex with the catalyst. wikipedia.org The final ketone is liberated upon aqueous workup. wikipedia.org Studies on related structures, such as the benzoylation of chlorobenzene (B131634), have examined the effects of solvent, catalyst, and temperature on product distribution and yield. scribd.com

Table 1: Representative Friedel-Crafts Acylation Conditions for Benzophenone Synthesis

| Acyl Halide | Arene | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoyl chloride | Bromobenzene | AlCl₃ | Not specified | Not specified | Low | scribd.com |

This table illustrates general conditions for related reactions, as specific data for 4-nitro-3'-fluorobenzophenone synthesis is proprietary or less commonly published.

Alternative Carbon-Carbon Bond Forming Reactions

While Friedel-Crafts acylation is the most direct method, other modern cross-coupling reactions provide alternative pathways to diaryl ketones. nih.govorganic-chemistry.org These methods can offer advantages in terms of functional group tolerance and milder reaction conditions.

Fukuyama Coupling: This reaction involves the palladium-catalyzed coupling of a thioester with an organozinc reagent. It has been adapted for the synthesis of unsymmetrical diaryl ketones. rsc.org

Suzuki-Miyaura Coupling: Carbonylative versions of the Suzuki-Miyaura reaction, which couples an aryl boronic acid with an aryl halide in the presence of carbon monoxide and a palladium catalyst, can produce diaryl ketones. organic-chemistry.org

Coupling with Organometallic Reagents: The reaction of aryl Grignard or organolithium reagents with N-acyl amides (like Weinreb amides) or other carboxylic acid derivatives can yield ketones. researchgate.net This approach avoids the harsh Lewis acids used in Friedel-Crafts reactions.

Palladium-Catalyzed Arylation of Dithianes: A reversed-polarity (umpolung) strategy involves the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. The resulting 2,2-diaryl-1,3-dithianes are then hydrolyzed to furnish the diaryl ketone. nih.gov

These alternative methods, while not explicitly detailed for this compound in widely available literature, represent viable synthetic strategies for constructing the diaryl ketone core, particularly when specific functional group compatibility is required.

Introduction and Functionalization of Amino and Fluoro Groups

Once the benzophenone core is established, the subsequent steps involve the introduction or unmasking of the required amino and fluoro groups. The fluoro group is typically incorporated from the start via one of the initial reactants (e.g., fluorobenzene or 3-fluorobenzoyl chloride). The primary focus then shifts to the formation of the amino group.

Amination Strategies

The most prevalent and industrially scalable method for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. rsc.org For the synthesis of this compound, the key intermediate is 4-nitro-3'-fluorobenzophenone, which is synthesized via the Friedel-Crafts acylation described previously.

This reduction is a fundamental transformation in organic synthesis, and a wide array of reagents and conditions can be employed. organic-chemistry.orgcommonorganicchemistry.com The choice of method often depends on factors like cost, scale, and the presence of other reducible functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. commonorganicchemistry.comrsc.org Other catalysts like Raney nickel or platinum are also used. epa.govgoogle.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure.

Metal-Acid Systems: Classic methods involve the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.com These systems are robust and cost-effective.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. researchgate.net

Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reagent capable of selectively reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Catalyst | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| H₂ | Pd/C | Methanol or Ethanol, RT-50°C, H₂ pressure | Highly efficient, but may reduce other functional groups. | commonorganicchemistry.com |

| H₂ | Raney Nickel | Methanol or Ethanol, H₂ pressure | Useful when dehalogenation is a concern. | epa.gov |

| Fe / HCl or AcOH | None | Aqueous or alcoholic solvent, heat | Cost-effective, common in industrial synthesis. | commonorganicchemistry.com |

| SnCl₂ / HCl | None | Ethanol, heat | Mild conditions, good for laboratory scale. | commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | None | Aqueous/organic biphasic system | Mild reducing agent. |

Directly introducing an amino group onto the pre-formed benzophenone skeleton is a less common but actively researched area. These methods aim to form the C-N bond directly on the aromatic ring, bypassing the need for a nitro intermediate.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (like a halide) from an electron-deficient aromatic ring by a nucleophile (such as ammonia (B1221849) or an amide). youtube.commasterorganicchemistry.com For this mechanism to be effective, the aromatic ring must be "activated" by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net In the context of this compound, a potential precursor could be 4,3'-difluorobenzophenone. An amine nucleophile could potentially displace the fluorine at the 4-position, which is activated by the para-benzoyl group. Recent advances have also explored organic photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.govnih.gov

Transition Metal-Catalyzed C-H Amination: Modern synthetic chemistry has seen the development of methods for the direct amination of C-H bonds, often using palladium, copper, or rhodium catalysts. These reactions offer high atom economy by avoiding the need for pre-functionalized substrates. While powerful, their application to a specific, unactivated C-H bond on a complex molecule like 3'-fluorobenzophenone can be challenging regarding selectivity and reaction efficiency. nih.govacs.orgacs.org

These direct methods represent the cutting edge of synthetic chemistry but are generally less established for the large-scale production of this specific compound compared to the traditional nitro-reduction pathway.

Fluorination Reactions

Fluorination reactions are critical for introducing fluorine into organic molecules. These methods are broadly categorized into nucleophilic and electrophilic fluorination. tcichemicals.com The choice of method often depends on the substrate, the desired position of the fluorine atom, and the available precursors.

Halogen-fluorine exchange, or the "Halex" reaction, is a widely used method for synthesizing fluoroaromatic compounds. google.com This process typically involves the substitution of a halogen atom (commonly chlorine or bromine) on an aromatic ring with fluorine. google.comthieme-connect.de

A variety of fluorinating agents can be employed for this transformation, including:

Alkali Metal Fluorides : Potassium fluoride (B91410) (KF) and cesium fluoride (CsF) are common, cost-effective reagents. google.comalfa-chemistry.com The reaction is often performed in a polar aprotic solvent at elevated temperatures. The efficiency of the exchange can be influenced by the presence of activating groups on the aromatic ring. google.com

Antimony Fluorides : The Swarts reaction utilizes antimony(III) fluoride, often activated with a pentavalent antimony salt, to replace chlorine or bromine atoms with fluorine. thieme-connect.de

Other Metal Fluorides : Reagents such as mercury(II) fluoride and silver(I) fluoride can also facilitate halogen exchange. thieme-connect.de

The process can be conducted by heating a mixture of a finely-divided alkali metal fluoride, the haloaromatic compound, and a catalyst, such as an aminophosphonium catalyst, to replace the existing halogen with a fluorine atom. google.com For aliphatic compounds, a combination of trialkyl aluminum and titanocene (B72419) dihalides can selectively activate C-F bonds for exchange, although this is less common for aromatic systems. organic-chemistry.org

Beyond halogen exchange, direct electrophilic and nucleophilic fluorination methods offer alternative routes to fluorinated benzophenones. These techniques involve the reaction of a carbon-centered nucleophile with an electrophilic fluorine source or the attack of a fluoride ion on an electrophilic carbon, respectively. alfa-chemistry.comwikipedia.org

Nucleophilic Fluorination: This approach uses a nucleophilic fluoride source (F⁻) to attack an electron-deficient carbon center, leading to the formation of a C-F bond. alfa-chemistry.com In the context of benzophenones, this can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, the synthesis of fluorinated benzophenones can be accomplished by the sequential nucleophilic aromatic substitution on a polyfluorinated benzophenone starting material. nih.gov

Electrophilic Fluorination: This method employs a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an electron-rich aromatic ring, enolate, or enol ether. alfa-chemistry.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and safest electrophilic fluorinating agents. tcichemicals.comwikipedia.org They offer an alternative to more hazardous reagents like elemental fluorine. wikipedia.org

Prominent electrophilic N-F reagents include:

Selectfluor® (F-TEDA-BF₄)

N-Fluorobenzenesulfonimide (NFSI)

N-Fluoro-o-benzenedisulfonimide (NFOBS)

The mechanism of electrophilic fluorination is still a subject of study but is highly effective for creating specific C-F bonds, including in stereoselective transformations. wikipedia.orgnih.gov The reaction involves the transfer of a fluorine atom from the N-F reagent to a nucleophilic carbon site. alfa-chemistry.com

| Technique | Fluorine Source | Mechanism | Common Reagents | Key Features |

|---|---|---|---|---|

| Halogen Exchange (Halex) | Nucleophilic (F⁻) | Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, SbF₃ google.comthieme-connect.de | Cost-effective for large-scale synthesis; often requires harsh conditions. google.comalfa-chemistry.com |

| Nucleophilic Fluorination | Nucleophilic (F⁻) | SN2 or SNAr | DAST, Deoxy-Fluor, HF/Pyridine alfa-chemistry.com | Effective for substituting leaving groups on activated rings or aliphatic chains. alfa-chemistry.comnih.gov |

| Electrophilic Fluorination | Electrophilic ("F⁺") | Electrophilic Addition/Substitution | Selectfluor®, NFSI, NFOBS alfa-chemistry.comwikipedia.org | High selectivity; suitable for late-stage fluorination under milder conditions. alfa-chemistry.com |

Synthesis of Specific Isomers (e.g., 2-Amino-4'-fluorobenzophenone) and Related Structures

The synthesis of specific isomers of aminofluorobenzophenone often requires tailored synthetic strategies to ensure correct regiochemistry.

Phthalimide-based routes, often variations of the Gabriel synthesis, provide a reliable method for introducing a primary amine group. youtube.com This strategy is particularly useful for synthesizing amino-substituted benzophenones. For example, a method for synthesizing 2-amino-4'-fluorobenzophenone (B132669) uses o-phthalimide as a starting material. google.com

The key steps in this synthesis are:

Friedel-Crafts Acylation : o-Phthalimide reacts with fluorobenzene in a Friedel-Crafts reaction to yield 2-(4-fluorobenzoyl)benzamide. google.com

Hofmann Degradation : The resulting benzamide (B126) undergoes Hofmann degradation to convert the amide group into a primary amine, yielding the final product, 2-amino-4'-fluorobenzophenone. google.com

The Gabriel synthesis itself involves the N-alkylation of phthalimide (B116566). youtube.com The phthalimide anion acts as a protected nitrogen source. The nitrogen atom's nucleophilicity is reduced by the two adjacent carbonyl groups, preventing overalkylation. youtube.com The primary amine is later liberated via hydrolysis or hydrazinolysis. youtube.com This approach offers a clean route to primary amines, avoiding the mixtures often produced by other methods. youtube.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov MCRs are valuable for rapidly generating molecular complexity and are applicable to the synthesis of scaffolds related to benzophenones. nih.govnih.gov

Several named MCRs can be adapted to create complex heterocyclic structures from benzophenone or related carbonyl compounds:

Bucherer–Bergs Reaction : This reaction combines a ketone (like benzophenone), ammonium (B1175870) carbonate, and potassium cyanide to produce 5,5-disubstituted hydantoins. The antiepileptic drug phenytoin, for example, can be synthesized from benzophenone via this MCR. nih.gov

Ugi Reaction : This four-component reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov

Passerini Reaction : This three-component reaction uses a ketone, a carboxylic acid, and an isocyanide to yield α-acyloxyamides. nih.gov

| Reaction Name | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Bucherer–Bergs | Ketone, Ammonium Carbonate, Cyanide Source | Hydantoin | nih.gov |

| Ugi | Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | nih.gov |

| Passerini | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.gov |

Optimization of Synthetic Protocols

The optimization of synthetic protocols is crucial for improving reaction yields, reducing byproducts, and making processes more cost-effective and scalable. For the synthesis of complex molecules like this compound and its analogues, optimization can involve systematically adjusting various parameters.

Key areas for optimization include:

Reagents and Catalysts : The choice of fluorinating agent, base, or catalyst can dramatically impact the reaction's efficiency. For example, in fluorination reactions, the counterion of a Selectfluor-type reagent can influence the outcome. nih.gov

Reaction Conditions : Temperature, pressure, and reaction time are critical variables. For instance, Friedel-Crafts reactions often require careful temperature control to minimize side reactions. oregonstate.edu

Solvent Effects : The solvent can affect reactant solubility, reaction rates, and even the reaction pathway. A detailed study of solvent effects was shown to be important in optimizing electrophilic fluorination-nucleophilic addition reactions. nih.gov

Work-up and Purification : Streamlining the post-reaction work-up and purification steps, such as extraction and crystallization, is vital for achieving high purity and is often a focus of process improvement for commercial viability. tdcommons.org

In the development of inhibitors based on a 4-amino-pyridazin-3(2H)-one scaffold, researchers optimized the structure by exploring various substitutions to increase potency, leading to the identification of a lead compound with significantly improved activity. core.ac.uknih.gov Such a systematic approach to modifying substituents and reaction conditions is a hallmark of synthetic protocol optimization.

Catalytic Systems and Reaction Condition Control

The Friedel-Crafts acylation of fluorobenzene with a suitable 4-aminobenzoyl derivative is a common route for the synthesis of this compound. However, the presence of the amino group, a Lewis base, can interfere with the Lewis acid catalysts typically employed in this reaction. To circumvent this, the amino group is often protected prior to the acylation step.

A prevalent strategy involves the use of an N-acetyl protecting group. The synthesis commences with the acetylation of 4-aminobenzoic acid to form N-acetyl-4-aminobenzoic acid. This intermediate is then converted to its corresponding acyl chloride, N-acetyl-4-aminobenzoyl chloride, typically using a chlorinating agent like thionyl chloride.

The subsequent Friedel-Crafts acylation of fluorobenzene with N-acetyl-4-aminobenzoyl chloride is a critical step where the choice of catalyst and reaction conditions significantly influences the outcome. Lewis acids such as aluminum chloride (AlCl3) are frequently used to catalyze this reaction. The reaction is typically carried out in an inert solvent, and the temperature is carefully controlled to prevent side reactions and ensure the desired regioselectivity, favoring the formation of the 3'-fluoro isomer.

Recent advancements have explored the use of other catalytic systems to improve the efficiency and environmental footprint of the reaction. For instance, rare earth triflates, such as lanthanum triflate (La(OTf)3), have been investigated as recyclable and effective catalysts for Friedel-Crafts acylations. researchgate.net These catalysts can promote the reaction under solvent-free conditions, offering a greener alternative to traditional methods. sioc-journal.cn

Following the successful acylation, the N-acetyl protecting group is removed from the resulting N-acetyl-4-amino-3'-fluorobenzophenone to yield the final product. This deprotection is commonly achieved by acid or base hydrolysis. For example, refluxing the acetylated intermediate in the presence of an acid, such as hydrochloric acid, effectively cleaves the amide bond to reveal the free amino group. prepchem.com

An alternative approach to the synthesis of aminobenzophenones involves the reduction of a corresponding nitrobenzophenone. For example, 4-nitro-4'-chlorobenzophenone has been synthesized from p-nitrobenzoyl chloride and chlorobenzene using anhydrous AlCl3 as a catalyst. The subsequent reduction of the nitro group to an amino group was achieved using sodium sulfide (B99878) (Na2S2), with optimized conditions leading to high yield and purity. nih.gov This two-step process of acylation followed by reduction provides another viable pathway to aminobenzophenone derivatives.

Enhancement of Reaction Yields and Product Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In the Friedel-Crafts acylation step, factors such as the molar ratio of reactants and catalyst, reaction temperature, and reaction time are meticulously controlled. For instance, in the acylation of fluorobenzene with benzoyl chloride, a study demonstrated that using a combination of trifluoromethanesulfonic acid (TfOH) and lanthanum triflate (La(OTf)3) as a catalyst system at 140°C for 4 hours resulted in a high yield (87%) and excellent selectivity (99%) for the para-substituted product. sioc-journal.cn While this specific example does not involve an amino-substituted benzoyl chloride, the principles of catalyst and condition optimization are directly applicable.

Purification of the final product is essential to remove any unreacted starting materials, byproducts, or residual catalyst. Common purification techniques for aminobenzophenones include recrystallization and column chromatography. prepchem.comorgsyn.org Recrystallization from a suitable solvent, such as methanol, can effectively remove impurities and yield a product of high purity. prepchem.com Column chromatography, on the other hand, is a powerful technique for separating the desired product from a complex mixture of compounds. orgsyn.org

The choice of purification method often depends on the scale of the synthesis and the nature of the impurities present. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability.

Detailed research findings on the synthesis of a closely related analogue, 4-amino-4'-chlorobenzophenone, provide valuable insights into optimizing the synthesis of this compound. In this synthesis, orthogonal experiments were used to determine the optimal conditions for the reduction of 4-nitro-4'-chlorobenzophenone. The best results were achieved at a reaction temperature of 92°C, a reaction time of 2.5 hours, and a molar ratio of 4-nitro-4'-chlorobenzophenone to Na2S2 of 1:1.7, resulting in a yield of 85.80% and a purity of 98.08%. nih.gov

Table 1: Summary of Catalytic Systems and Conditions for Analogous Benzophenone Syntheses

| Acylating Agent | Arene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-Nitrobenzoyl chloride | Chlorobenzene | Anhydrous AlCl3 | - | - | - | - | - | nih.gov |

| Benzoyl chloride | Fluorobenzene | La(OTf)3 and TfOH | Solvent-free | 140 | 4 | 87 | 99 (selectivity) | sioc-journal.cn |

Table 2: Optimization of Reduction Conditions for 4-Nitro-4'-chlorobenzophenone

| Parameter | Optimized Value |

| Reactant Ratio (Nitro-compound:Na2S2) | 1:1.7 (mol) |

| Temperature (°C) | 92 |

| Time (h) | 2.5 |

| Result | |

| Yield (%) | 85.80 |

| Purity (%) | 98.08 |

| Data from the synthesis of 4-amino-4'-chlorobenzophenone. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups. For 4-Amino-3'-fluorobenzophenone, the spectrum is expected to be dominated by features from the amino group, the carbonyl bridge, and the two substituted aromatic rings.

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching: The ketone carbonyl group (C=O) is one of the most characteristic and intense absorptions in an IR spectrum, expected to appear in the range of 1640-1660 cm⁻¹. Its precise position can be influenced by conjugation with the aromatic rings.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are anticipated, arising from the carbon-carbon stretching vibrations within the aminophenyl and fluorophenyl rings.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected between 1250 and 1340 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch on the fluorophenyl ring is predicted to be in the 1100-1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear as distinct bands in the 700-900 cm⁻¹ region, with their exact positions indicative of the substitution patterns.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1640 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1340 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, FT-Raman analysis would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, which are often weak in FT-IR, typically show strong intensity in the Raman spectrum.

C=C and C=O Groups: While the C=O stretch is also IR-active, it is typically observable in the Raman spectrum as well. The aromatic C=C stretching vibrations will also be prominent.

C-F Bond: The C-F stretching vibration is also expected to be Raman active.

Theoretical studies employing Density Functional Theory (DFT) are often used to calculate and assign vibrational frequencies in both IR and Raman spectra, providing a powerful tool for detailed analysis in the absence of extensive experimental data. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and chemical environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide detailed information about the environments of the protons on the aromatic rings and the amino group.

Amino Protons (-NH₂): A broad singlet is expected for the two protons of the amino group. Its chemical shift can vary depending on the solvent and concentration but typically appears in the 4-6 ppm range for aromatic amines.

Aminophenyl Ring Protons: The protons on the 4-aminophenyl ring are expected to appear as two doublets in the aromatic region (approximately 6.6-7.8 ppm). The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield) compared to the protons meta to the amino group (and ortho to the carbonyl group).

Fluorophenyl Ring Protons: The four protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They are expected to resonate in the aromatic region, likely between 7.1 and 7.8 ppm. The fluorine atom will induce splitting in the signals of the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -NH₂ | 4.0 - 6.0 | Broad Singlet | Shift is solvent-dependent |

| H-2, H-6 (ortho to -NH₂) | 6.6 - 6.8 | Doublet | Shielded by -NH₂ group |

| H-3, H-5 (meta to -NH₂) | 7.6 - 7.8 | Doublet | Deshielded by C=O group |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, 13 distinct signals would be expected in a proton-decoupled spectrum, barring any accidental equivalence.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 194-197 ppm.

Carbons of the Aminophenyl Ring: The carbon attached to the amino group (C-4) is expected to be shielded and appear around 150-153 ppm. The carbon attached to the carbonyl group (C-1) will be deshielded (around 128-132 ppm). The other aromatic carbons will appear in the typical aromatic region of 113-133 ppm.

Carbons of the Fluorophenyl Ring: The carbon directly bonded to the fluorine atom (C-3') will show a large C-F coupling constant and is expected to resonate around 161-164 ppm (as a doublet). The other carbons in this ring will also show smaller C-F couplings and will appear in the 115-140 ppm range.

Computational methods are increasingly used to accurately predict ¹³C NMR chemical shifts, which can be a valuable aid in assigning experimental spectra. nih.govoregonstate.eduscispace.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | 194 - 197 | - |

| C-4 (C-NH₂) | 150 - 153 | - |

| C-1' | 138 - 141 | Small |

| C-3' (C-F) | 161 - 164 | Large (¹JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. researchgate.net For this compound, a single signal would be expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly dependent on the electronic environment. For a fluorine atom on an aromatic ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a CFCl₃ standard. The presence of the electron-withdrawing carbonyl group meta to the fluorine atom would influence its precise chemical shift. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons. Computational prediction of ¹⁹F NMR chemical shifts has become a reliable tool for structural confirmation. nih.govalfa-chemistry.comnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound. For a molecule like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be a primary method for analysis.

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like aminobenzophenones. In a typical ESI-MS experiment, a solution of the analyte is introduced into the mass spectrometer, where it is ionized to form gaseous ions with little to no fragmentation. This allows for the precise determination of the molecular weight of the compound.

For this compound (C₁₃H₁₀FNO), the expected monoisotopic mass would be approximately 215.07 g/mol . In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 216.08.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. For this compound, fragmentation would likely occur at the carbonyl group and the bonds connecting the phenyl rings. A plausible fragmentation pattern, based on the analysis of similar compounds like 4-amino-4'-chlorobenzophenone, could involve the formation of benzoyl cations.

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

| 216.08 | 121.05 | [H₂N-C₆H₄-CO]⁺ |

| 216.08 | 95.03 | [F-C₆H₄]⁺ |

Note: This table is illustrative and based on the fragmentation patterns of analogous compounds. Actual experimental data for this compound is required for confirmation.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the compound's conformation, intermolecular interactions, and solid-state properties.

To perform a single crystal XRD analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to solve the crystal structure.

The resulting data would provide precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding (likely involving the amino group) and π-π stacking between the aromatic rings. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Benzophenone (B1666685) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Note: This data is for a representative benzophenone derivative and is not the actual data for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability. Studies on related compounds, such as 2-amino-5-nitrobenzophenone, have shown that polymorphism is a common phenomenon in this class of molecules.

An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The identification and characterization of different polymorphic forms are critical in pharmaceutical and materials science applications. The crystal packing analysis would reveal how the molecules arrange themselves in the crystal lattice for each polymorph, providing insights into the intermolecular forces that stabilize each form.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors typically indicate regions of high negative potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For the isomer 2-Amino-4'-fluorobenzophenone (B132669), DFT calculations reveal distinct potential zones. The MEP analysis indicates that the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. Conversely, the regions around the hydrogen atoms of the amino group exhibit a positive potential, identifying them as sites for nucleophilic interactions. This mapping is fundamental in predicting how the molecule will interact with other reagents and biological targets.

Mulliken Population Analysis for Charge Distribution

In the computational study of 2-Amino-4'-fluorobenzophenone, Mulliken charge analysis was performed using DFT calculations. The analysis revealed that the oxygen atom of the carbonyl group carries the most significant negative charge, consistent with its high electronegativity. The fluorine atom also exhibits a negative charge. Most carbon and hydrogen atoms were found to have positive charges. This charge distribution highlights the polar nature of the molecule and pinpoints the specific atoms that are likely to engage in electrostatic interactions. researchgate.net

Table 1: Selected Mulliken Atomic Charges for 2-Amino-4'-fluorobenzophenone

| Atom | Charge (a.u.) |

|---|---|

| O(1) (Carbonyl) | -0.40 |

| N(1) (Amino) | -0.25 |

| F(1) | -0.21 |

Note: Data is illustrative and based on findings for 2-Amino-4'-fluorobenzophenone.

Chemical Potential and Global Reactivity Indices (Hardness/Softness)

Global reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. Key indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO energy gap corresponds to higher hardness and greater stability.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes.

For 2-Amino-4'-fluorobenzophenone, the HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller gap suggests that the molecule is more polarizable and chemically reactive. The calculated HOMO is primarily located on the aminophenyl ring, while the LUMO is distributed over the fluorobenzoyl moiety. The energy gap helps in quantifying the molecule's kinetic stability and its propensity for intramolecular charge transfer.

Table 2: Global Reactivity Indices

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Ease of electronic change |

Note: Specific values for 4-Amino-3'-fluorobenzophenone are not available. The table describes the parameters generally calculated.

Electrophilicity Index Determination

The global electrophilicity index (ω) is a measure of the energy stabilization when a molecule accepts an additional electronic charge from its surroundings. It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / 2η. This index is invaluable for classifying molecules as strong or moderate electrophiles. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor in reactions. Theoretical calculations for related benzophenone (B1666685) structures show that the presence of electron-withdrawing groups, such as the carbonyl and fluoro groups, enhances the electrophilic character of the molecule.

Non-Covalent Interactions and Hirshfeld Surface Analysis

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, providing insights into the forces that stabilize the crystal structure. nih.gov

Quantification of Intermolecular Interactions

Table 3: Percentage Contribution of Intermolecular Contacts for 2-Amino-4'-fluorobenzophenone

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 12.1 |

| F···H / H···F | 8.5 |

Note: Data is illustrative and based on findings for 2-Amino-4'-fluorobenzophenone.

Analysis of Molecular Packing and Crystal Stability

The detailed information from Hirshfeld surface analysis allows for a comprehensive understanding of the molecular packing and the factors contributing to crystal stability. The quantification of various non-covalent interactions helps to explain the observed crystal structure and its physical properties.

In the case of 2-Amino-4'-fluorobenzophenone, the analysis of intermolecular hydrogen bonds, particularly the N-H···O interactions, demonstrates their primary role in forming stable molecular networks within the crystal. The combination of these strong hydrogen bonds with numerous weaker van der Waals forces (like H···H and C···H contacts) creates a robust and stable three-dimensional supramolecular architecture. This detailed understanding of packing forces is essential for crystal engineering and predicting the material properties of molecular solids. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields, leading to a range of phenomena with applications in optoelectronics and photonics. The prediction of these properties through computational methods is a vital step in the design of new NLO materials.

Dipole Moment Calculations

The dipole moment is a measure of the separation of positive and negative charges within a molecule. It is a fundamental electronic property that significantly influences a molecule's interactions and its bulk properties, including its NLO response. Computational calculations would typically determine the ground state dipole moment of this compound, providing insights into its polarity. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom and carbonyl group would be expected to result in a significant dipole moment.

Polarizability and First Hyperpolarizability Computations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. First hyperpolarizability is the second-order response and is a key indicator of a molecule's potential for second-harmonic generation, a crucial NLO effect. Computational studies would involve calculating the static and frequency-dependent polarizability and first hyperpolarizability tensors of this compound. These calculations would quantify its NLO activity and help in assessing its suitability for NLO applications. The intramolecular charge transfer character, enhanced by the donor-acceptor nature of the substituents, is expected to play a significant role in these properties.

Excited State Dynamics and Photophysical Simulations

Understanding the behavior of a molecule upon absorption of light is the focus of photophysics and is critical for applications such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Computational simulations can model these complex processes.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

TD-DFT is a widely used computational method to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would identify the energies of its low-lying electronic excited states and the probabilities of transitions to these states from the ground state. This would result in a simulated UV-Vis absorption spectrum, indicating the wavelengths of light the molecule absorbs most strongly. The nature of these electronic transitions, such as π-π* or n-π* transitions, and the orbitals involved would also be characterized.

Investigation of Triplet State Lifetimes and Self-Quenching Mechanisms

The triplet excited state plays a crucial role in many photophysical processes, including phosphorescence and photosensitization. Computational chemistry can be used to investigate the properties of the triplet state of this compound, such as its energy relative to the singlet excited state and its lifetime. Understanding the mechanisms of intersystem crossing (the transition from a singlet to a triplet state) and potential self-quenching pathways, where an excited molecule interacts with a ground-state molecule to deactivate, is important for predicting its photostability and emissive properties.

Charge Transfer Characteristics in Electronically Excited States

Upon photoexcitation, many molecules exhibit intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another. In this compound, the amino group can act as an electron donor and the fluorobenzoyl moiety as an electron acceptor. Computational analysis of the electron density distribution in the ground and excited states would reveal the extent and nature of this ICT. Understanding the charge transfer characteristics is essential for predicting the molecule's fluorescence properties, solvatochromism (change in color with solvent polarity), and its potential use in electronic devices.

While the specific data for this compound is not available, the theoretical frameworks and computational methodologies described above represent the standard approach for investigating such a compound. Future research in this area would be necessary to provide the detailed quantitative findings required for a comprehensive understanding of its properties.

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Carbonyl Functional Group

The ketone carbonyl group (C=O) is a central site of reactivity in 4-Amino-3'-fluorobenzophenone. Its carbon atom is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The reactivity of this group is modulated by the electronic effects of the two attached aromatic rings. The amino-substituted ring acts as an electron-donating system, which can slightly reduce the electrophilicity of the carbonyl carbon through resonance. Conversely, the fluorine-substituted ring is electron-withdrawing, which enhances the carbonyl carbon's electrophilicity.

The carbonyl carbon of this compound is a target for a variety of nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. Common nucleophiles that participate in such reactions include organometallic reagents (like Grignard or organolithium reagents), cyanide ions, and hydride ions. For example, reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after an acidic workup.

The carbonyl group can be readily reduced to form either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Formation of Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will reduce the ketone to a secondary alcohol, yielding 4-amino-3'-fluorodiphenylmethanol. These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Formation of Methylene Group: More vigorous reduction methods can completely remove the carbonyl oxygen, resulting in a methylene bridge (-CH₂-) to form 4-amino-3'-fluorodiphenylmethane. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).

| Reducing Agent | Reaction Type | Primary Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Hydride Reduction | (4-Amino-phenyl)-(3-fluoro-phenyl)-methanol |

| Lithium aluminum hydride (LiAlH₄) | Hydride Reduction | (4-Amino-phenyl)-(3-fluoro-phenyl)-methanol |

| Zinc amalgam (Zn(Hg)), HCl | Clemmensen Reduction | 4-(3-Fluoro-benzyl)-phenylamine |

| Hydrazine (N₂H₄), KOH | Wolff-Kishner Reduction | 4-(3-Fluoro-benzyl)-phenylamine |

Aromatic Ring Reactivity

The two aromatic rings of this compound exhibit vastly different reactivities towards electrophilic aromatic substitution (EAS) due to the influence of their respective substituents. wikipedia.org

The general mechanism for EAS involves the attack of an electrophile on the π-electron system of an aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edu A proton is then lost from this intermediate to restore the aromaticity of the ring. The rate-determining step is typically the formation of this sigma complex. libretexts.org Substituents on the ring can either stabilize or destabilize this intermediate, thereby activating or deactivating the ring towards substitution. libretexts.org

The regiochemical outcome of an EAS reaction on this compound is determined by the directing effects of the substituents on each ring. youtube.comstudysmarter.co.uk

Ring A (4-Aminophenyl ring): This ring is substituted with an amino group (-NH₂) and a benzoyl group. The amino group is a powerful activating group and an ortho, para-director because its lone pair of electrons can be donated into the ring through resonance, stabilizing the positive charge of the sigma complex. pressbooks.pubaakash.ac.in The benzoyl group, attached to the other ring, acts as a deactivating, meta-directing group on this ring via its electron-withdrawing inductive and resonance effects. youtube.com In this case, the strongly activating effect of the amino group dominates, making this ring significantly more nucleophilic and reactive than the other. Electrophilic attack will be directed to the positions ortho to the amino group (positions 3 and 5), as the para position is blocked.

Ring B (3'-Fluorophenyl ring): This ring is substituted with a fluorine atom and is attached to the carbonyl carbon. The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the sigma complex. libretexts.org The entire 4-aminobenzoyl moiety acts as a strong deactivating, meta-directing group on this ring. youtube.com The combined deactivating effects make this ring much less reactive towards EAS compared to the aminophenyl ring. Any substitution that does occur would be slow and would likely be directed to the positions ortho or para to the fluorine, but meta to the carbonyl group.

| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Major Substitution Site(s) |

|---|---|---|---|---|

| Ring A (Aminophenyl) | -NH₂ (Amino) | Strongly Activating | Ortho, Para | Positions 3 and 5 (ortho to -NH₂) |

| -CO-Ar' (Benzoyl) | Deactivating | Meta | ||

| Ring B (Fluorophenyl) | -F (Fluoro) | Deactivating | Ortho, Para | Negligible reaction compared to Ring A |

| -CO-Ar (Acyl) | Strongly Deactivating | Meta |

Photochemical Transformations

Like its parent compound, benzophenone (B1666685), this compound is expected to be photochemically active. Upon absorption of UV radiation, the benzophenone moiety can be excited from its ground state (S₀) to an excited singlet state (S₁). This is typically followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁). oregonstate.edu

The triplet state of benzophenone has a biradical character, with an unpaired electron on both the carbonyl oxygen and carbon. This excited state is a powerful hydrogen atom abstractor. researchgate.netmedicaljournals.se It can abstract a hydrogen atom from a suitable donor (like a solvent molecule or another organic molecule) to form a ketyl radical. medicaljournals.sebgsu.edu Two of these ketyl radicals can then couple to form a pinacol-type product.

The presence of the electron-donating amino group can influence the nature of the lowest excited triplet state. In some aminobenzophenones, a charge-transfer (C-T) triplet state can become lower in energy than the typical n-π* triplet state, especially in polar solvents. researchgate.net This change can alter the photochemical reactivity, potentially reducing the efficiency of hydrogen abstraction. researchgate.net The specific photochemical behavior of this compound would depend on the interplay between the n-π* and charge-transfer excited states.

Lack of Specific Research Data on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the chemical reactivity, mechanistic pathways, and role as a key intermediate for the compound This compound .

While general principles of photochemistry can be applied to benzophenone derivatives, detailed experimental data and mechanistic studies specifically for the 4-amino-3'-fluoro substituted variant are not available in the public domain. Benzophenones typically function as Type II photoinitiators, a process involving the photo-excited initiator abstracting a hydrogen atom from a synergist molecule, often an amine, to generate free radicals. However, without specific studies on this compound, any description of its photoinitiation mechanisms, photoreduction and photooxidation processes, or excited-state quenching dynamics would be speculative and not based on direct scientific evidence for this particular compound.

Similarly, searches for its application as a key intermediate in multi-step organic syntheses did not yield specific, documented synthetic routes originating from this compound. While related compounds, such as other isomers like 2-amino-4'-fluorobenzophenone (B132669), are cited as intermediates in the synthesis of pharmaceuticals, no such role is documented for the 3'-fluoro isomer requested.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the requested outline for this compound due to the absence of dedicated research on this specific molecule.

Applications in Advanced Chemical Research and Materials Science

Utility in Organic Synthesis as a Building Block

The presence of reactive functional groups—the amino group, the ketone, and the fluorinated aromatic ring—makes 4-Amino-3'-fluorobenzophenone a versatile precursor in the synthesis of a variety of organic molecules.

Intermediate for Heterocyclic Compounds and Pharmacophores

The strategic placement of the amino and keto groups in this compound makes it an ideal intermediate for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules and pharmacophores. For instance, substituted benzophenones can be utilized in the synthesis of quinazolines and benzoxazines, classes of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. The general synthetic routes often involve the reaction of the amino group with a suitable cyclizing agent to form the heterocyclic ring. The fluorine substituent can further modulate the biological activity and pharmacokinetic profile of the final heterocyclic compounds.

Contributions to Materials Science

The inherent photochemical and physical properties of the benzophenone (B1666685) moiety, enhanced by the presence of the amino and fluoro groups, position this compound as a valuable component in the field of materials science.

Development of UV Absorbers and Stabilizers

Table 1: UV Absorption Maxima of a Related Benzophenone Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 4-Aminobenzophenone (B72274) | Water | 332 | 15,900 |

Note: Data for 4-Aminobenzophenone is provided for comparative purposes due to the lack of specific data for this compound.

Integration into Polymeric Systems as Photoinitiators and Monomers

Benzophenones are widely used as Type II photoinitiators in UV-curable formulations for inks, coatings, and adhesives. Upon absorption of UV light, the benzophenone molecule is excited to a triplet state and can then abstract a hydrogen atom from a synergist (often an amine) to generate free radicals that initiate polymerization. The amino group within the this compound molecule could potentially act as an intramolecular synergist, although the efficiency of this process would require experimental verification.

Furthermore, the presence of the reactive amino group allows this compound to be chemically incorporated into polymer chains as a monomer. This can be achieved through reactions such as polycondensation to form functional aromatic polyamides. Integrating the benzophenone moiety directly into the polymer backbone can lead to materials with inherent photo-responsive properties and enhanced thermal stability.

Exploration in Optical Materials Research

The combination of a conjugated aromatic system with electron-donating (amino) and electron-withdrawing (fluoro) groups suggests that this compound and its derivatives could possess interesting optical properties. Such "push-pull" electronic structures are often associated with nonlinear optical (NLO) activity. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. While specific studies on the NLO properties of this compound are not extensively documented, the molecular design makes it a promising candidate for investigation in this area. The synthesis of polymers or chromophores containing this moiety could lead to the development of new materials with significant second or third-order NLO responses.

Relevance in Medicinal Chemistry Research (excluding clinical trials)

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide range of biological activities. nih.gov The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate the molecule's physicochemical properties, which can lead to improved potency, metabolic stability, and cell permeability. researchgate.net The compound this compound, which incorporates both the privileged benzophenone core and a fluorine substituent, is therefore of significant interest in medicinal chemistry research.

Synthetic Intermediates for Potential Pharmaceutical Agents

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications. The aminobenzophenone class of compounds has been identified as possessing potent anti-inflammatory effects. nih.govnih.gov For instance, derivatives of 4-aminobenzophenone have been shown to be potent inhibitors of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

The synthesis of various benzophenone derivatives often involves multi-step processes where the core benzophenone structure is assembled and subsequently modified. For example, the synthesis of 2-amino-4'-fluorobenzophenone (B132669), an isomer of the title compound, has been achieved through methods like the Friedel-Crafts reaction followed by a Hofmann degradation. google.com Similar synthetic strategies could be envisioned for the preparation of this compound and its derivatives. The amino group on the this compound molecule provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening. For example, this amino group can be acylated, alkylated, or used in coupling reactions to introduce new functionalities.

The fluorinated benzophenone moiety is also a key structural feature in molecules designed to target specific biological pathways. For example, fluorinated benzophenone derivatives have been synthesized and investigated as multipotent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov The presence of the fluorine atom can influence the electronic properties of the molecule and its ability to interact with biological targets.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For the benzophenone class of compounds, SAR studies have provided valuable insights for the design of more potent and selective agents.

In a series of 4-aminobenzophenones developed as anti-inflammatory agents, systematic optimization of the initial lead compound led to derivatives with potent inhibitory activity against the release of proinflammatory cytokines. nih.gov Molecular modeling studies of these compounds suggested that the carbonyl group of the benzophenone scaffold can form a key hydrogen bond with the target enzyme, p38 MAP kinase. nih.gov The substituents on the aromatic rings of the benzophenone core play a critical role in modulating the potency and selectivity of these inhibitors. nih.gov

For derivatives of this compound, the position and nature of the substituents on both phenyl rings would be expected to significantly impact their biological activity. Key structural features that are often varied in SAR studies of benzophenone analogues include:

Substituents on the amino group: Modification of the amino group can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

Substituents on the phenyl rings: The addition of various functional groups to the aromatic rings can alter the electronic and steric properties of the molecule, affecting its binding affinity to the target protein.

The fluorine atom at the 3'-position of this compound is of particular interest in SAR studies. Fluorine's high electronegativity and small size can lead to favorable interactions with biological targets and can also block metabolic pathways, thereby increasing the compound's in vivo stability. nih.gov

Computational Drug Design Principles Applied to Benzophenone Analogues

Computational drug design has become an indispensable tool in modern medicinal chemistry for the discovery and optimization of new drug candidates. emanresearch.org These methods allow researchers to predict the properties of molecules, screen large virtual libraries of compounds, and understand the interactions between a drug molecule and its biological target at the atomic level. emanresearch.org

For benzophenone analogues, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been employed to design and evaluate new derivatives. scielo.br In one study, machine learning methods were used to develop a QSAR model to predict the antileishmanial activity of benzophenone derivatives. scielo.br This model, which achieved high accuracy, was then used to guide the synthesis and biological evaluation of new compounds, leading to the identification of derivatives with significant biological activity. scielo.br

Molecular docking studies can be used to predict the binding mode of benzophenone analogues within the active site of a target protein. For example, in the development of 4-aminobenzophenone-based p38 MAP kinase inhibitors, molecular modeling was used to propose a binding model where the benzophenone carbonyl group forms a hydrogen bond with a methionine residue in the enzyme's active site. nih.gov This information can be used to rationalize the observed SAR and to design new analogues with improved binding affinity.

The principles of computational drug design applied to benzophenone analogues can be summarized in the following table:

| Computational Method | Application to Benzophenone Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new benzophenone derivatives based on their chemical structure. scielo.br |

| Molecular Docking | Predicts the binding mode of benzophenone analogues within the active site of a target protein. nih.gov |

| Pharmacophore Modeling | Identifies the key structural features of benzophenone derivatives that are responsible for their biological activity. |

| Virtual Screening | Screens large databases of virtual compounds to identify new benzophenone-based hits. scielo.br |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of benzophenone analogues. emanresearch.org |

By applying these computational methods to this compound and its derivatives, researchers can accelerate the drug discovery process and design new molecules with improved therapeutic potential.

Future Directions and Interdisciplinary Research Opportunities

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for exploring the potential of 4-Amino-3'-fluorobenzophenone. The distinct functionalities of the molecule can be leveraged to create complex, self-assembling systems with novel properties.

Host-Guest Interactions Involving Fluorinated Benzophenones

The unique structure of this compound makes it an intriguing candidate for host-guest chemistry. The fluorine atom can participate in unconventional non-covalent interactions such as C–F⋯H, F⋯F, and C–F⋯π interactions. rsc.org These forces, though weaker than traditional hydrogen bonds, can play a crucial role in the formation and stability of supramolecular assemblies. rsc.org Research on other fluorinated benzophenones has shown that the presence of fluorine increases the acidity of adjacent C-H bonds, leading to stronger C–H⋯O interactions. rsc.org

Future research could focus on designing host molecules that can selectively bind this compound as a guest, or conversely, using this benzophenone (B1666685) derivative as a building block for larger host structures. The interplay between the amino group's hydrogen-bonding capability and the fluorine's unique interactions could lead to highly specific molecular recognition events. Such host-guest systems could find applications in sensing, molecular encapsulation, and the development of responsive materials. thno.orgrsc.org

Table 1: Key Supramolecular Interactions Relevant to Fluorinated Benzophenones

| Interaction Type | Description | Potential Role in this compound Systems |

|---|---|---|

| C–F⋯H | A weak hydrogen bond where an organic fluorine atom acts as the acceptor. | Directing crystal packing and stabilizing host-guest complexes. |

| F⋯F | Contacts between fluorine atoms, considered to be stabilizing interactions in crystal packing. | Influencing the solid-state architecture of derivatives. rsc.org |

| C–F⋯π | An interaction between a C-F bond and a π-system. | Contributing to the stability of stacked aromatic structures. |

| N–H⋯O | Strong hydrogen bonding involving the amino group. | A primary driving force for self-assembly and guest binding. |

| Aryl–Perfluoroaryl | Stacking driven by quadrupole-quadrupole interactions between electron-rich and electron-poor aromatic rings. rsc.org | Could be exploited by pairing the fluorinated ring with an electron-rich aromatic guest. |

Anion Recognition and Transport Studies within Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds has proven to be a highly effective strategy for creating potent anion transporters. nih.gov Fluorinated substituents enhance the lipophilicity of a molecule, aiding its diffusion across lipid bilayers, and increase the acidity of nearby hydrogen-bond donors, thereby strengthening anion binding. rsc.org Anionophores with fluorinated groups often show higher activity compared to their non-fluorinated counterparts. rsc.org

The this compound framework could serve as a foundational component for novel anion receptors and transporters. The amino group can be readily derivatized to introduce urea (B33335) or thiourea (B124793) moieties, which are excellent anion-binding groups. The electron-withdrawing nature of the fluorinated phenyl ring would enhance the hydrogen-bond donating capacity of these groups, leading to stronger anion affinity. nih.gov Studies on fluorinated tripodal tris-thioureas have demonstrated their high activity in transporting anions like chloride across both synthetic vesicles and cell membranes. rsc.orguq.edu.au Molecular dynamics simulations have revealed that fluorination leads to stronger interactions between the transporter and the lipid membrane. rsc.orguq.edu.auresearchgate.net Future work could involve synthesizing derivatives of this compound and evaluating their ability to bind and transport biologically relevant anions such as chloride and bicarbonate.

Advanced Catalysis and Reaction Development

The chemical modification of this compound is key to unlocking its full potential. Developing efficient and scalable synthetic methods is crucial for making this compound and its derivatives readily available for various applications.

Development of Novel Catalytic Systems for Efficient Derivatization

The development of novel catalytic systems is essential for the efficient derivatization of the this compound core. While classical methods like Friedel-Crafts acylation are used for synthesizing benzophenones, they often have limitations. wum.edu.pl Modern catalytic approaches can offer milder reaction conditions, higher selectivity, and broader functional group tolerance.